(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid: is a complex organic compound characterized by its cyclopentane ring structure with multiple functional groups, including hydroxyl, carboxyl, and amino groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentane derivatives.
Functional Group Modifications: Sequential reactions introduce hydroxyl, carboxyl, and amino groups.
Protecting Groups: Protecting groups may be used to prevent unwanted reactions during intermediate steps.
Final Steps: Deprotection and purification yield the final compound.
Industrial Production Methods:
Batch Processing: Large-scale synthesis often involves batch processing with controlled reaction conditions.
Catalysts: Catalysts are used to increase reaction efficiency and selectivity.
Purification: Advanced purification techniques ensure high purity of the final product.
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: A wide range of substituted cyclopentanes.
Scientific Research Applications
(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid: has diverse applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential as a drug precursor.
Medicine: Potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interaction with enzymes or receptors.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Cyclopentane derivatives: Other cyclopentane-based compounds with different functional groups.
Amino acids: Compounds with similar amino and carboxyl groups.
Uniqueness:
Functional Group Arrangement: The specific arrangement of hydroxyl, carboxyl, and amino groups distinguishes this compound.
Stereochemistry: The (1R,3S,4S) configuration adds to its uniqueness.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
(1R,3S,4S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-8-4-7(10(15)16)5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUGDGOWMBGEQP-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CC1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](C[C@@H]1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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